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Compound of Interest

N-ethyl-2,3-dihydro-1H-inden-2-
Compound Name:

amine
CAS No.: 53545-50-9
Cat. No.: B3270821

Get Quote

Mass Fragmentation Patterns: N-ethyl-2-Al vs

MDAI

A Technical Comparison Guide for Analytical
Differentiation[1]

Executive Summary

In the landscape of Novel Psychoactive Substances, aminoindanes represent a rigid structural
class distinct from the flexible amphetamines. MDAI and N-ethyl-2-Al are two prominent
members that, despite sharing an indane core, exhibit divergent fragmentation pathways under

Electron lonization (El).[1]

* MDAI is characterized by the stability of its methylenedioxy ring, yielding a strong molecular
ion and a base peak driven by amine elimination (

160).
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e N-ethyl-2-Al is defined by the lability of its N-ethyl substituent and the unsubstituted aromatic

ring, producing a fragmentation series dominated by the indanyl cation (

117) and tropylium ion (

91).[1]

This guide details the mechanistic origins of these ions to ensure accurate identification in

forensic casework.

Chemical Identity & Structural Basis[2]

Before analyzing the spectra, the structural differences that dictate fragmentation must be

defined.

Feature MDAI N-ethyl-2-Al

Full Name >.6-Methylenedioxy-2- N-ethyl-2-aminoindane
aminoindane
C C

Formula H H
NO N

Exact Mass 177.0790 Da 161.1204 Da

Core Structure

Indane ring with 5,6-

methylenedioxy bridge

Unsubstituted Indane ring

Amine Substitution

Primary amine (-NH

)at C2

Secondary amine (-NH-C
H

)at C2

Key Differentiator

Oxygenated aromatic ring
(rigid)

N-alkylated side chain (labile)

Experimental Protocol: GC-MS Methodology
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To replicate the fragmentation patterns described below, the following self-validating GC-MS
protocol is recommended. This workflow ensures sufficient thermal stability for the
aminoindanes while maximizing ionization efficiency.

Sample Preparation

o Extraction: Liquid-liquid extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate.

» Derivatization (Optional but Recommended): While both compounds are detectable as free
bases, derivatization with PFPA (Pentafluoropropionic anhydride) or MSTFA improves peak
shape and provides secondary confirmation ions. Note: The data below refers to
underivatized free bases.

Instrument Parameters (Agilent 5975/7890 equivalent)

« Inlet: Splitless mode, 250°C.
¢ Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25um).[1]
o Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
e Oven Program: 80°C (1 min)
20°C/min
300°C (5 min).

 lon Source: Electron lonization (El) at 70 eV.[2]
e Source Temp: 230°C.

e Quadrupole Temp: 150°C.

e Scan Range:

40-400.

Fragmentation Analysis: MDAI
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Mechanism: The methylenedioxy ring confers significant stability to the aromatic system. The
primary fragmentation channel involves the loss of the amino group, a process facilitated by the
benzylic nature of the C2 position.

Key Diagnostic lons
e 177 (Molecular lon, M

): Typically strong.[3] The rigid bicyclic system resists complete fragmentation.
e 160 (Base Peak, [M-NH

]

): The loss of ammonia is the dominant pathway. The resulting carbocation is stabilized by
resonance with the electron-rich methylenedioxybenzene ring.

e 135/136 (Methylenedioxy-indene): Further fragmentation involves the loss of the amine and
hydrogen rearrangements, leaving the intact methylenedioxy-indene core.

e 103/104: Characteristic of the methylenedioxybenzene moiety (catechol-like fragments).

Pathway Visualization

MDAI (M+) - NH3 (17 Da

H + : i
[T - C2H2 / H rearrangement o [ MD-Indene Cation - CH20 (Formaldehyde) o | Benzodioxole Frag
m/z 177 -

(BES’E éigk) » iz 135136 miz 103

Click to download full resolution via product page

Caption: Fragmentation pathway of MDAI showing the dominant loss of ammonia to form the
resonance-stabilized m/z 160 ion.[1]

Fragmentation Analysis: N-ethyl-2-Al

Mechanism: Unlike MDAI, N-ethyl-2-Al lacks the oxygenated ring but possesses a labile N-
ethyl group.[1] The fragmentation is driven by N-dealkylation and the stability of the
unsubstituted indanyl cation.

Key Diagnostic lons

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.researchgate.net/publication/258111455_Characterization_of_the_Methylenedioxy-2-Aminoindans
https://www.benchchem.com/product/b3270821/docs?utm_src=pdf-body-img#mass-fragmentation-patterns-of-n-ethyl-2-ai-vs-mdai
https://www.researchgate.net/figure/Structure-of-E-N-ethyl-2-cyano-3-ethylamino-2-butenamide_fig4_340523319
https://www.researchgate.net/figure/Structure-of-E-N-ethyl-2-cyano-3-ethylamino-2-butenamide_fig4_340523319
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270821?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e 161 (Molecular lon, M
): Clearly visible but often less intense relative to the base peak compared to MDAI.
e 117 (Base Peak/Major, [Indene/Indanyl]

): This ion is formed by the loss of the entire N-ethylamino side chain (or loss of ethylamine
neutral, 45 Da). It represents the unsubstituted indane core.

e 146 ([M-CH
]
): Loss of a methyl radical from the N-ethyl group (
-cleavage relative to Nitrogen).[1]
e 132 ([M-C
H
]
): Loss of the ethyl radical.
e 91 (Tropylium lon): A classic aromatic fragment (C
H

) formed from the breakdown of the indane core. This is highly characteristic of unsubstituted
benzyl/indanyl species.

Pathway Visualization
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N-ethyl-2-Al (M+)
m/z 161
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Indanyl Cation
m/z 117
(Major lon)

[M-CH3]+
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[M-C2H5]+
m/z 132

- C2H2 (Acetylene)

Tropylium lon
m/z 91
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Caption: Fragmentation of N-ethyl-2-Al.[1] Note the convergence on the unsubstituted indanyl
(m/z 117) and tropylium (m/z 91) ions.

Head-to-Head Comparison & Differentiation Strategy

The following table summarizes the critical spectral differences. When reviewing unknown
spectra, use the "Core vs. Substituent" rule:

o MDAI: Core is heavy (

135+), Substituent is light (NH
).

e N-ethyl-2-Al: Core is light (

117), Substituent is heavy (NH-Et).[1]
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Parameter MDAI N-ethyl-2-Al
Molecular lon (Mngcontent-ng-
€2699131324="" _nghost-ng-
€2339441298="" class="inline 177 161
ng-star-inserted">
)
Base Peak (100%) 160 (M - 17) 117 (Indene) or 132/146
Low Mass Region 135, 136, 103 o1, 115, 117
L Patt Loss of NH Loss of Ethyl (29) or

oss Pattern _

17) Ethylamine (45)

Spectral "Look"

Heavy mass dominance (160,

177)

Distributed fragmentation (161,
146, 117,[1] 91)

Differentiation Workflow

Check M+: Is it 177 or 161? (Immediate exclusion).

Check for

135vs 117:

o Presence of 135/136 confirms the Methylenedioxy bridge.

o Presence of 117 (and absence of 135) confirms the Unsubstituted Indane core.

Check for

91: Strong presence indicates an unsubstituted aromatic ring (N-ethyl-2-Al), whereas MDAI
shows weaker 91 abundance due to the oxygenated ring stability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b3270821?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270821?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

